4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
Description
Properties
Molecular Formula |
C13H10ClN3O |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2 |
InChI Key |
OAROSPRYTAJVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The oxazolo[5,4-b]pyridine scaffold is typically constructed via intramolecular cyclization. A common approach involves reacting a pyridine derivative with adjacent amino and hydroxyl groups with a carbonyl source:
Example Protocol :
-
Starting Material : 2-Amino-3-hydroxypyridine.
-
Reagent : Phosgene (COCl₂) or trichloromethyl chloroformate (Triphosgene).
-
Mechanism : The hydroxyl group reacts with the carbonyl reagent to form an intermediate acyl chloride, which undergoes nucleophilic attack by the amino group, yielding the oxazole ring.
Reaction Conditions :
-
Solvent: Dichloromethane or THF.
-
Temperature: 0–25°C.
-
Yield: 60–75% (estimated for analogous reactions).
Alternative Routes Using Pre-Functionalized Pyridines
Pre-chlorinated pyridine derivatives simplify subsequent functionalization:
| Method | Starting Material | Reagent | Yield (%) | Reference Analogue |
|---|---|---|---|---|
| Direct cyclization | 2-Amino-3-hydroxy-6-chloropyridine | Triphosgene | 68 | |
| Microwave-assisted | 2-Amino-3-hydroxy-5-bromopyridine | COCl₂, DMF | 72 |
| Method | Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pre-chlorinated | 6-Chloro-oxazolo-pyridine | N/A | N/A | 85 |
| Post-chlorination | Oxazolo-pyridine | NCS | 80 | 62 |
Coupling the Methylene-Aniline Moiety
Nucleophilic Substitution
A chloromethyl-oxazolo-pyridine intermediate reacts with aniline under basic conditions:
Reaction Scheme :
Optimized Conditions :
Friedel-Crafts Alkylation
An alternative route employs Lewis acid-catalyzed alkylation of aniline:
Protocol :
-
Electrophile : Oxazolo-pyridine-CH₂Cl.
-
Catalyst : AlCl₃ (1.2 equiv).
-
Solvent : Nitromethane, 0°C → room temperature.
-
Yield : 45–55% (lower due to competing side reactions).
Integrated Synthetic Pathways
Three-Step Route (Most Reported)
-
Cyclization : 2-Amino-3-hydroxy-6-chloropyridine → 6-chlorooxazolo[5,4-b]pyridine (68% yield).
-
Chloromethylation : Reaction with formaldehyde/HCl gas to install CH₂Cl (72% yield).
-
Coupling : Reaction with aniline/K₂CO₃ in DMF (58% yield).
Overall Yield : ~28% (theoretical maximum: 68% × 72% × 58%).
One-Pot Approach (Emerging)
Combining cyclization and chloromethylation in a single pot reduces purification steps:
-
Reagents : Triphosgene, paraformaldehyde, HCl gas.
-
Solvent : Toluene, 110°C, 8 hours.
-
Yield : 40% (lower due to competing side reactions).
Analytical Characterization
Critical quality control metrics for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98% (254 nm) |
| Chloro Content | Elemental Analysis | 13.6–14.2% (theoretical: 13.7%) |
| Melting Point | DSC | 195–198°C (decomposes) |
Industrial-Scale Considerations
-
Cost Drivers : Price of 2-amino-3-hydroxypyridine derivatives (~$1200/kg).
-
Waste Streams : Chlorinated byproducts require neutralization before disposal.
-
Process Intensification : Continuous-flow systems improve cyclization yields by 15%.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 245.66 g/mol. The structure features a chloro-substituted oxazolo-pyridine moiety linked to an aniline group, which contributes to its unique chemical reactivity and biological activity. The presence of functional groups allows for diverse chemical reactions, including electrophilic substitution and coordination chemistry.
Scientific Research Applications
The compound shows promise across various research domains:
Medicinal Chemistry
Research indicates that derivatives of oxazolo-pyridines exhibit antimicrobial, antifungal, and anticancer properties. The chloro group enhances lipophilicity and bioavailability, potentially increasing efficacy against specific biological targets.
Studies have highlighted the interaction of this compound with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, compounds with similar structures have been investigated for their anticancer activities against multiple cancer cell lines .
Chemical Synthesis
As a versatile building block in organic synthesis, 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can serve as a precursor for more complex molecules in pharmaceutical development .
Case Study 1: Anticancer Evaluation
A study evaluated several compounds structurally related to 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline against various cancer cell lines. The results showed significant anticancer activity in specific analogs when tested under National Cancer Institute protocols. These findings suggest that structural modifications can enhance biological efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to assess how well this compound binds to target proteins associated with cancer progression. The binding affinities indicate potential therapeutic applications in targeting tubulin structures involved in cancer cell division .
Mechanism of Action
The mechanism of action of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine/Pyrimidine Ring
(a) 4-{{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio}aniline (4a)
- Structure : Pyridine ring substituted with 3-methoxypropoxy and methyl groups, linked via a thioether to aniline.
- Molecular Formula : Likely $ \text{C}{17}\text{H}{21}\text{N}2\text{O}2\text{S} $ (inferred from ESI-MS: [M+H]+ = 319.3).
- Key Data : Synthesis yield = 95.4%; ESI-MS: 319.3 .
- Comparison : The methoxypropoxy group enhances hydrophilicity compared to the chlorooxazolo group in the target compound. The thioether linker may increase metabolic stability but reduce reactivity compared to a methylene bridge.
(b) 4-{{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}aniline (4b)
Heterocycle Variations
(a) 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
- Structure : Thiazolo[5,4-b]pyridine fused ring (sulfur atom) linked to aniline.
- Molecular Formula : $ \text{C}{12}\text{H}9\text{N}_3\text{S} $.
- Key Data : Molecular weight = 227.28 .
- This may alter solubility and receptor binding profiles.
(b) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
- Structure : Pyrimidine ring with chloro substituents linked to aniline.
- Key Data : LCMS m/z = 245; HPLC retention time = 0.75 minutes .
- Comparison : Pyrimidine’s nitrogen-rich structure enhances hydrogen-bonding capacity, differing from the oxazolo-pyridine scaffold. The shorter retention time suggests higher polarity.
Functional Group and Linker Modifications
(a) 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline
- Structure : Piperazine linker with pyridinyl substituent.
- Application : Demonstrated green corrosion inhibition under CO2 atmospheres, validated via HR-SEM and FT-IR .
- Comparison : The piperazine moiety introduces conformational flexibility, contrasting with the rigid oxazolo-pyridine system.
(b) 4-bromo-2-(pyridine-2-carboximidoyl)aniline
Structural Similarity Analysis (Based on )
- High Similarity (0.93) : Compounds with methoxy or chloro substituents on aromatic rings (e.g., 6-(4-Methoxyphenyl)pyridin-3-amine).
- Moderate Similarity (0.79–0.86) : Derivatives with fused heterocycles or altered linkers (e.g., thiazolo analogs).
Biological Activity
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chloro-substituted oxazolo-pyridine moiety linked to an aniline group, characterized by the molecular formula and a molecular weight of 259.69 g/mol. The unique combination of oxazole and pyridine rings enhances its chemical reactivity and potential biological interactions .
Antimicrobial Properties
Compounds with similar structural motifs to 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline have demonstrated significant antimicrobial properties. For instance, derivatives of oxazolo-pyridines are known to exhibit:
- Antifungal Activity : Compounds in this category have been shown to inhibit fungal growth effectively. The presence of the chloro group may enhance lipophilicity, improving bioavailability and efficacy against specific fungal targets .
- Antibacterial Activity : Similar compounds have been tested against various bacterial strains, showing promising results. For example, studies on related chloroquinoline derivatives indicated effective antibacterial activities comparable to standard drugs .
The biological activity of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline may involve interactions with specific enzymes or receptors. It is hypothesized that the compound can form hydrogen bonds and participate in π-π interactions, which are crucial for modulating the activity of biological targets .
Synthesis Methods
The synthesis of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can be approached through several methods:
- Condensation Reactions : This involves the reaction between 6-chloro-2-pyridinecarboxaldehyde and an appropriate aniline derivative under acidic conditions.
- Multi-step Synthesis : The formation of the oxazole ring through cyclization followed by functionalization to introduce the aniline moiety.
- Catalyst Utilization : Transition metal-catalyzed reactions can facilitate the efficient formation of carbon-nitrogen bonds .
Comparative Analysis with Similar Compounds
The following table compares 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloropyridin-2-amine | Pyridine ring with chlorine | Antimicrobial | Simpler structure |
| 2-Aminooxazole | Oxazole ring with amino group | Antifungal | Lacks pyridine |
| 4-(Pyridin-2-yl)methyl-aniline | Pyridine linked to aniline | Anticancer | No oxazole component |
This comparison illustrates that while there are structural similarities among these compounds, each possesses unique features that may confer distinct biological activities and applications .
Case Studies and Research Findings
Recent studies have highlighted the potential of oxazolo-pyridine derivatives in medicinal chemistry. For example:
- A study focused on the synthesis of new chloroquinoline derivatives revealed their effectiveness in inhibiting biofilm formation in Candida albicans and their antibacterial properties against Staphylococcus aureus .
- Computational modeling studies suggest that these compounds interact with specific proteins involved in biofilm formation, indicating a potential mechanism for their biological activity .
Q & A
Q. What are the established synthetic routes for 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline, and what are the critical reaction parameters?
The synthesis typically involves multi-step protocols:
- Condensation : Reacting 4-chloroaniline derivatives with chlorinated oxazolo-pyridine precursors under reflux conditions. For example, 4-chloro-2-(6-chloropyrimidin-4-yl)aniline can serve as a starting material, followed by cyclization .
- Catalysts and Solvents : Palladium or copper catalysts in solvents like DMF or toluene are critical for achieving high yields. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) are often required to prevent side reactions .
- Purification : HPLC or column chromatography is used to isolate the target compound, with retention times (e.g., 0.75 minutes under SQD-FA05 conditions) and LCMS data (e.g., m/z 245 [M+H]⁺) serving as quality checks .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the aniline NH₂ group, oxazolo-pyridine protons, and chloro-substituents. Chemical shifts for aromatic protons typically appear in the 6.5–8.5 ppm range .
- Mass Spectrometry : High-resolution LCMS or ESI-MS validates molecular weight and fragmentation patterns (e.g., m/z 245 [M+H]⁺) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXD) is widely used for small-molecule refinement, particularly for resolving steric clashes in the oxazolo-pyridine moiety .
Advanced Research Questions
Q. How do electronic effects of substituents influence the substitution kinetics of palladium(II) complexes derived from this compound?
- Mechanistic Insights : Studies on Pd(II) complexes (e.g., dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II)) reveal that electron-withdrawing groups (e.g., -Cl) accelerate chloride substitution by thiourea nucleophiles due to increased electrophilicity at the Pd center. Conversely, electron-donating groups (e.g., -OCH₃) slow substitution rates .
- Kinetic Analysis : Stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions shows a two-step associative mechanism. Activation parameters (ΔS‡ < 0, ΔH‡ > 0) confirm transition states with ordered solvent participation .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Profiling : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to compare activity across studies .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -CF₃, -NO₂) at the aniline or pyridine positions to isolate contributions of lipophilicity and electronic effects to antimicrobial potency .
Q. How can computational methods enhance the design of derivatives with improved catalytic or biological properties?
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Pd-catalyzed cross-coupling reactions .
- Molecular Docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
